molecular formula C7H7NO2 B031793 Trigonelline CAS No. 535-83-1

Trigonelline

Cat. No. B031793
CAS RN: 535-83-1
M. Wt: 137.14 g/mol
InChI Key: WWNNZCOKKKDOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Trigonelline is primarily synthesized from nicotinic acid in plants. The biosynthesis involves the methylation of nicotinic acid, a process catalyzed by N-methyltransferase enzymes. This synthesis occurs in various plants including legumes and Coffea species. In Coffea arabica, for instance, the conversion of nicotinic acid to trigonelline is facilitated by enzymes known as coffee trigonelline synthases (CTgS1 and CTgS2), which have been shown to possess strict substrate specificity (Mizuno et al., 2014). Additionally, the biosynthesis pathway is thought to be analogous to the formation of N-methyl nicotinamide in animal liver (Joshi & Handler, 1960).

Molecular Structure Analysis

The molecular structure of trigonelline has been characterized through various methods such as high-performance thin-layer chromatography (HPTLC) and X-ray diffraction. Trigonelline forms hydrogen-bonded complexes with various acids and its structure in these complexes has been elucidated (Dega‐Szafran et al., 2011). These studies provide insight into the intermolecular interactions and stability of trigonelline in different chemical environments.

Chemical Reactions and Properties

Trigonelline undergoes various chemical reactions, including degradation under pyrolysis conditions. This degradation can lead to the formation of compounds like 1-methylpyridinium, which are relevant in the context of coffee flavor (Stadler et al., 2002). Its interaction with enzymes and other chemical compounds also reveals its functional roles in biological systems.

Physical Properties Analysis

Trigonelline's physical properties, such as solubility and thermal stability, are influenced by its molecular structure. Techniques like HPTLC have been utilized to analyze its presence in various matrices, indicating its stability under different conditions (Chopra et al., 2006).

Chemical Properties Analysis

Trigonelline exhibits unique chemical properties due to its zwitterionic nature. It has been shown to interact with various biological molecules, influencing cellular processes and metabolic pathways. For instance, it activates pathways like PI3K/Akt in neuronal cells, suggesting its role in neuroprotection (Qiu et al., 2020).

Scientific Research Applications

1. Neurological Disorders Treatment

  • Application Summary : Trigonelline, a naturally occurring alkaloid found in various plants, has emerged as a potential treatment option for diverse neurological disorders. It’s involved in several pathways like Oxidative Stress and Antioxidant, Inflammatory, Neuroprotection and Neurotrophic, Mitochondrial Function and Energy Metabolism .
  • Methods of Application : The study used a molecular docking approach to investigate the therapeutic potential of trigonelline for diverse neurological disorders. Molecular docking simulations were performed to predict the binding affinity and interaction between trigonelline and target proteins implicated in neurological disorders .
  • Results or Outcomes : The molecular docking results revealed strong binding interactions and favorable binding affinities between trigonelline and the target proteins involved in diverse neurological disorders like Alzheimer’s disease, Parkinson’s disease, epilepsy, and depression etc .

2. Allergic Asthma Treatment

  • Application Summary : Trigonelline, one of the active compounds from Leonurus japonicus Houtt., has been proven to have pharmacological value in diabetes, the central nervous system and cardiovascular diseases. Recent studies have shown that it may also be beneficial in controlling inflammation .
  • Methods of Application : The study demonstrated the inhibitory effect of trigonelline on activated bone marrow-derived mast cells (BMMCs) and verified its anti-inflammatory properties using an ovalbumin (OVA)-induced asthma model .
  • Results or Outcomes : Trigonelline suppressed BMMC degranulation and decreased the production of the cytokines, prostaglandin D 2 (PGD 2) and leukotriene C 4 (LTC 4) in a dose-dependent manner. The potent mechanism is mainly through the suppression of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .

3. Mitochondrial Dysfunction Treatment

  • Application Summary : Trigonelline, a natural alkaloid, has been found to be a therapeutic agent for mitochondrial dysfunction observed in sarcopenia and during the aging of skeletal muscles .
  • Methods of Application : The study investigated whether individuals with sarcopenia had varying serum levels of vitamin B or kynurenine metabolome as compared to healthy individuals to determine systemic changes linked to NAD+ metabolism alterations and mitochondrial dysfunction .
  • Results or Outcomes : The study reported that low levels of nicotinamide adenine dinucleotide (NAD+) and mitochondrial dysfunction observed in sarcopenia and during the aging of skeletal muscles were functionally linked to serum levels of trigonelline .

4. Cognitive Function Improvement

  • Application Summary : Trigonelline, a compound found in coffee and some vegetables, has been found to significantly enhance spatial learning and memory in aged mice . It improves spatial learning and memory in senescence-accelerated mice .
  • Methods of Application : The study investigated the effects of Trigonelline on spatial learning and memory in aged mice .
  • Results or Outcomes : The research indicates that Trigonelline modifies key molecular pathways and reduces neuroinflammation, highlighting its potential in addressing age-related cognitive decline . It was found that Trigonelline improves spatial learning and memory by inhibiting neuroinflammation and restoring neurotransmitter levels in the brain .

5. Anti-Cancer

  • Application Summary : Preliminary research indicates that Trigonelline may possess anticancer capabilities. It seems to inhibit the growth of certain cancer cell lines .

6. Heart Health

  • Application Summary : By influencing lipid metabolism and reducing inflammation, Trigonelline might play a role in heart health .
  • Results or Outcomes : The outcomes suggest that Trigonelline has the potential to influence lipid metabolism and reduce inflammation, which could be beneficial for heart health .

Safety And Hazards

Trigonelline is considered toxic and can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Trigonelline has emerged as a potential treatment option for diverse neurological disorders . It has also been reported to improve cognitive function and shows potential in alleviating age-related impairment . Further experimental validation and preclinical studies are warranted to confirm the efficacy and safety of trigonelline as a potential treatment option .

properties

IUPAC Name

1-methylpyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNNZCOKKKDOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60388-20-7 (tosylate), 6138-41-6 (chloride)
Record name Trigonelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2026230
Record name Trigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trigonelline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Trigonelline

Color/Form

Prisms, aqueous, from alcohol + water

CAS RN

535-83-1
Record name Trigonelline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trigonelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyridinio-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIGONELLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NQ9N60I00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIGONELLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trigonelline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Colorless prisms. MP: 218 °C (decomposes). Very soluble in water. Soluble in alcohol; nearly insoluble in ether, benzene, and chloroform /Trigonelline anhydrous/
Record name TRIGONELLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trigonelline
Reactant of Route 2
Reactant of Route 2
Trigonelline
Reactant of Route 3
Trigonelline
Reactant of Route 4
Trigonelline
Reactant of Route 5
Trigonelline
Reactant of Route 6
Trigonelline

Citations

For This Compound
19,200
Citations
J Zhou, L Chan, S Zhou - Current medicinal chemistry, 2012 - ingentaconnect.com
… This review considers the relevant pharmacological research concerning trigonelline folk … of the characteristics of trigonelline. The pharmacological activity of trigonelline has been more …
Number of citations: 370 www.ingentaconnect.com
JG Joshi, P Handler - Journal of Biological Chemistry, 1960 - academia.edu
… Although one may assume that trigonelline arises metabolically from nicotinic acid, definitive … trigonelline. In the studies to be reported below, it has been demonstrated that trigonelline …
Number of citations: 111 www.academia.edu
N Mohamadi, F Sharififar, M Pournamdari… - Journal of Dietary …, 2018 - Taylor & Francis
Trigonelline (TRG) as a polar hydrophilic alkaloid is extracted from many plant species, for example, Trigonella foenum-graecum, Allium sepapea, Coffea sp, Pissum sativum, Glycine …
Number of citations: 89 www.tandfonline.com
PV Minorsky - Plant physiology, 2002 - search.proquest.com
… that the effects of trigonelline are not just limited to cell cycle regulation: Trigonelline appears to be a … the state of knowledge concerning the regulatory functions of trigonelline in plants. …
Number of citations: 60 search.proquest.com
H Ashihara, IA Ludwig, R Katahira, T Yokota… - Phytochemistry …, 2015 - Springer
… trigonelline (N-methylnicotinic acid) and related nicotinic acid metabolites. High concentrations of trigonelline … All plants examined convert exogenous nicotinic acid to trigonelline and/or …
Number of citations: 75 link.springer.com
C Campa, JF Ballester, S Doulbeau, S Dussert… - Food chemistry, 2004 - Elsevier
Trigonelline and sucrose are two coffee aroma precursors. Contents of these … trigonelline contents involving 14 species and six new taxa not yet botanically characterised. Trigonelline …
Number of citations: 125 www.sciencedirect.com
KF Allred, KM Yackley, J Vanamala… - The Journal of …, 2009 - academic.oup.com
Drinking coffee has been associated with the development of several endocrine-related cancers. The interpretation of these data has often been limited to the role that caffeine plays. …
Number of citations: 144 academic.oup.com
N Hirakawa, R Okauchi, Y Miura… - Bioscience …, 2005 - Taylor & Francis
… modes of action of niacin and trigonelline on hepatoma cell invasion. In conclusion, we found for the first time that niacin, trigonelline, and trigonelline-loaded rat serum inhibited the …
Number of citations: 127 www.tandfonline.com
CL Ky, J Louarn, S Dussert, B Guyot, S Hamon… - Food chemistry, 2001 - Elsevier
… arabica showed more trigonelline and sucrose and that C. canephora presented more CGA … In this paper, we present a biochemical evaluation of sucrose, CGA, trigonelline and caffeine …
Number of citations: 500 www.sciencedirect.com
AD Nugrahini, M Ishida, T Nakagawa, K Nishi… - Molecular …, 2020 - Elsevier
… Trigonelline, one of the alkaloids contained in coffee, is important not only as one of the … effect of trigonelline. In this study, the anti-degranulation effect of trigonelline was evaluated in in …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.